

# Application Notes and Protocols: Response of RT4 Bladder Cancer Cells to ODM-203

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OdM1     |           |
| Cat. No.:            | B1578477 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] The RT4 bladder cancer cell line is characterized by a chromosomal rearrangement resulting in an FGFR3-TACC3 fusion protein.[2] This fusion leads to constitutive activation of the FGFR3 signaling pathway, making RT4 cells highly dependent on this pathway for their proliferation and survival.[2] These application notes provide a summary of the cellular response of RT4 cells to ODM-203, along with detailed protocols for key experiments.

#### **Data Presentation**

The following tables summarize the quantitative data on the effects of ODM-203 on RT4 bladder cancer cells.

Table 1: In Vitro Efficacy of ODM-203 in RT4 Cells

| Parameter                        | Value (IC50) | Reference |
|----------------------------------|--------------|-----------|
| Cell Proliferation               | 192 nM       | [2]       |
| FRS2 Phosphorylation<br>(Tyr196) | 89 nM        | [2]       |



Table 2: In Vivo Efficacy of ODM-203 in RT4 Xenograft Model

| Treatment Group | Dose     | Tumor Growth<br>Inhibition | Reference |
|-----------------|----------|----------------------------|-----------|
| ODM-203         | 20 mg/kg | Significant                | [4]       |
| ODM-203         | 40 mg/kg | Significant                | [4]       |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway affected by ODM-203 in RT4 cells and a general workflow for assessing the drug's efficacy.





Click to download full resolution via product page

Caption: FGFR3-TACC3 signaling pathway and the inhibitory effect of ODM-203.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating ODM-203 in RT4 cells.

# **Experimental Protocols Cell Culture**

- Cell Line: RT4 human bladder cancer cells (ATCC HTB-2).
- Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

### **Cell Viability Assay (MTT Assay)**

This protocol is a general guideline and should be optimized for specific laboratory conditions.

- Materials:
  - RT4 cells



- Culture medium
- ODM-203 (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader
- Procedure:
  - Seed RT4 cells into 96-well plates at a density of 5,000 cells/well in 100 μL of culture medium.
  - Incubate the plates for 24 hours to allow cells to attach.
  - Prepare serial dilutions of ODM-203 in culture medium. The final DMSO concentration should not exceed 0.1%.
  - $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the ODM-203 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
  - Incubate the plates for 72 hours at 37°C.
  - Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
  - $\circ\,$  Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
  - Measure the absorbance at 570 nm using a microplate reader.



 Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

### **Western Blot for Phospho-FRS2**

This protocol provides a general framework for detecting the phosphorylation of FRS2.



Procedure:



- Treat the cells with various concentrations of ODM-203 for a specified time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-FRS2 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an anti-total FRS2 antibody or an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

#### Conclusion

ODM-203 effectively inhibits the proliferation of RT4 bladder cancer cells by targeting the constitutively active FGFR3-TACC3 fusion protein. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of FGFR inhibitors in bladder cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Unique signalling connectivity of FGFR3-TACC3 oncoprotein revealed by quantitative phosphoproteomics and differential network analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR3-TACC3 Fusion My Cancer Genome [mycancergenome.org]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Response of RT4 Bladder Cancer Cells to ODM-203]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#rt4-bladder-cancer-cell-response-to-odm-203]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com